Trimethyl(vinylbenzyl)ammonium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Polymerization:

- Monomer and Plasticizer: TVBAC can function as a monomer for the synthesis of specialized polymers like poly(vinylbenzyl trimethyl ammonium chloride) (PVTBAC) []. PVTBAC finds use in various research areas due to its unique properties, including anion exchange capacity and thermal stability [].

- Inhibitor Remover: TVBAC can be used to remove polymerization inhibitors during the production of some plastics, ensuring a more controlled and efficient polymerization process.

Material Science:

- Surface Modification: Due to its cationic nature, TVBAC can interact with negatively charged surfaces. This property allows researchers to modify surfaces for various applications, such as promoting adhesion or altering surface wettability [].

Other Potential Applications:

Limited research suggests TVBAC might have uses in other scientific areas, such as:

- Catalysis: The unique structure of TVBAC might prove useful in the development of novel catalysts for various reactions.

- Biomedical Research: Some studies have explored the potential of TVBAC in drug delivery systems or as an antibacterial agent. However, more research is needed to confirm these possibilities.

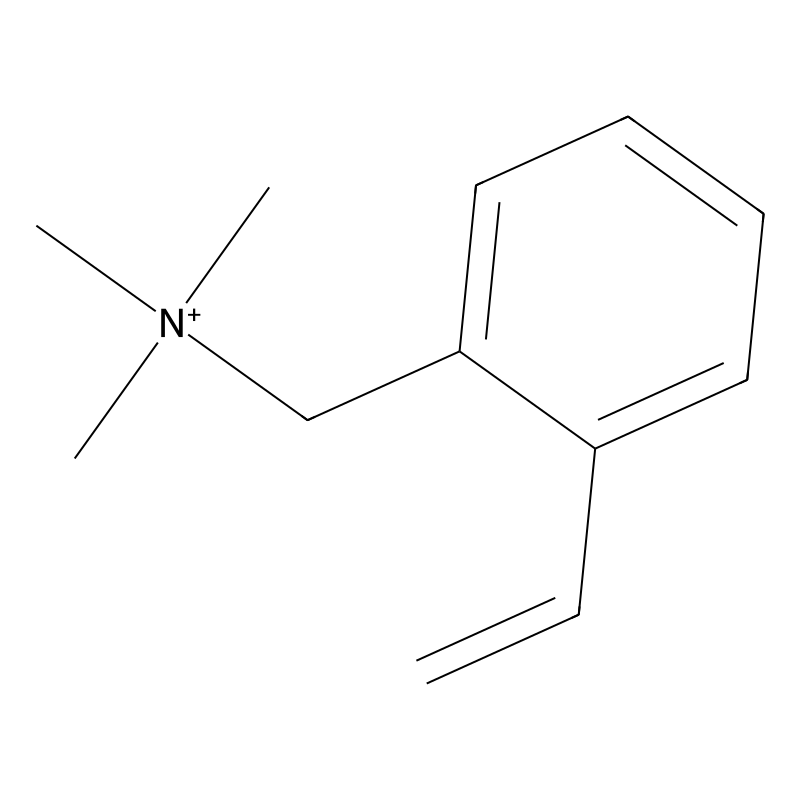

Trimethyl(vinylbenzyl)ammonium chloride is a quaternary ammonium compound characterized by the presence of a trimethylammonium group and a vinylbenzyl moiety. Its molecular formula is C₁₂H₁₈ClN, and it has a molecular weight of approximately 211.73 g/mol. This compound appears as a white to yellow crystalline powder and is soluble in water, making it useful in various chemical applications. The structure of trimethyl(vinylbenzyl)ammonium chloride features a vinyl group attached to a benzyl carbon, which contributes to its reactivity and utility in polymer chemistry and other applications .

- Polymerization: The vinyl group can undergo free radical polymerization, leading to the formation of poly(vinylbenzyl)trimethylammonium chloride. This process is often initiated by heat or chemical initiators.

- Quaternization: The trimethylammonium group can react with various nucleophiles, allowing for the synthesis of other quaternary ammonium compounds.

- Nucleophilic Substitution: The chloride ion can be replaced by other anions through nucleophilic substitution reactions, which can modify the properties of the compound for specific applications.

Trimethyl(vinylbenzyl)ammonium chloride exhibits notable biological activity, particularly as an antimicrobial agent. Its quaternary ammonium structure allows it to disrupt microbial membranes, leading to cell lysis. Studies have shown that it possesses antibacterial properties against various strains of bacteria, making it valuable in disinfectants and antiseptics . Additionally, its cationic nature may facilitate interactions with negatively charged biological membranes, enhancing its efficacy as a biocide.

The synthesis of trimethyl(vinylbenzyl)ammonium chloride typically involves the following methods:

- Alkylation of Benzylamine: Benzylamine can be reacted with vinyl bromide or vinyl chloride in the presence of a base to yield trimethyl(vinylbenzyl)ammonium salts.

- Quaternization Reaction: Trimethylamine can be reacted with vinylbenzyl chloride, leading to the formation of trimethyl(vinylbenzyl)ammonium chloride.

- Polymerization Techniques: Using free radical initiators, the compound can be polymerized into poly(vinylbenzyl)trimethylammonium chloride for specific applications in materials science.

Trimethyl(vinylbenzyl)ammonium chloride is utilized in various fields:

- Water Treatment: It is employed as a flocculant and coagulant in water purification processes.

- Antimicrobial Agents: Its properties make it suitable for use in disinfectants and antiseptic formulations.

- Polymer Chemistry: It serves as a monomer for synthesizing cationic polymers used in drug delivery systems and coatings.

- Electrochemical

Interaction studies involving trimethyl(vinylbenzyl)ammonium chloride focus on its behavior in biological systems and its interactions with various substances:

- Membrane Interactions: Research indicates that this compound interacts with phospholipid membranes, potentially altering membrane permeability and affecting cellular functions.

- Drug Delivery Systems: Its ability to form complexes with drugs enhances the solubility and bioavailability of pharmaceutical compounds when used as a carrier.

- Compatibility with Other Polymers: Studies have shown that it can be blended with other polymers to improve mechanical properties and antimicrobial activity.

Several compounds share structural similarities with trimethyl(vinylbenzyl)ammonium chloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (o-Vinylbenzyl)trimethylammonium chloride | C₁₂H₁₈ClN | Different positioning of the vinyl group affecting reactivity |

| (p-Vinylbenzyl)trimethylammonium chloride | C₁₂H₁₈ClN | Para-substituted variant, influencing polymerization behavior |

| (Ar-vinylbenzyl)trimethylammonium chloride | C₁₂H₁₈ClN | Aromatic character may enhance stability and reactivity |

Trimethyl(vinylbenzyl)ammonium chloride is unique due to its specific arrangement of functional groups that allows for versatile applications in polymer chemistry and antimicrobial formulations. Its ability to participate in various

Menschutkin Reaction-Based Synthesis Pathways

The synthesis of trimethyl(vinylbenzyl)ammonium chloride primarily relies on the Menschutkin reaction, a fundamental organic transformation that converts tertiary amines into quaternary ammonium salts through reaction with alkyl halides [1]. This reaction represents the method of choice for preparing quaternary ammonium salts due to its reliability and straightforward mechanism [2]. The specific synthesis of trimethyl(vinylbenzyl)ammonium chloride involves the quaternization of trimethylamine with 4-vinylbenzyl chloride, following the classic Menschutkin reaction pathway .

The reaction mechanism proceeds through a nucleophilic substitution pathway where the tertiary amine attacks the electrophilic carbon center of the alkyl halide [1]. For trimethyl(vinylbenzyl)ammonium chloride, the reaction can be represented as the nucleophilic attack of trimethylamine on the benzylic carbon of 4-vinylbenzyl chloride, resulting in the formation of the quaternary ammonium salt [4] . The benzylic position is particularly reactive due to its allylic nature, making it an excellent substrate for the Menschutkin reaction [1] [2].

Research has demonstrated that the quaternization reaction exhibits second-order kinetics, being first-order with respect to both the tertiary amine and the alkyl halide concentrations [5]. The reaction rate constant for similar benzyl chloride quaternization reactions has been measured at 2.44 × 10⁻⁵ dm³ mol⁻¹ s⁻¹ at 300 K in acetone [5]. The activation energy for quaternization reactions typically ranges from 86.4 to 94.8 kilojoules per mole, indicating the highly temperature-sensitive nature of these transformations [6] [5].

Table 1: Kinetic Parameters for Quaternization Reactions

| Parameter | Value | Units | Reference Conditions |

|---|---|---|---|

| Activation Energy | 94.01 | kJ mol⁻¹ | Benzyl chloride/dimethylaniline in acetone [5] |

| Enthalpy of Activation | 91.52 | kJ mol⁻¹ | 300-315 K temperature range [5] |

| Entropy of Activation | -28.30 | J K⁻¹ mol⁻¹ | Indicates ordered transition state [5] |

| Rate Constant | 2.44 × 10⁻⁵ | dm³ mol⁻¹ s⁻¹ | 300 K in acetone [5] |

| Heat of Reaction | 86.4-94.8 | kJ mol⁻¹ | General quaternization reactions [6] |

The negative entropy of activation observed in quaternization reactions indicates the formation of a highly ordered transition state with significant charge separation [5]. This characteristic suggests that the reaction proceeds through a polar transition state, which explains the strong solvent effects observed in these reactions [7].

Solvent Selection and Reaction Optimization

Solvent selection plays a critical role in optimizing the synthesis of trimethyl(vinylbenzyl)ammonium chloride, significantly affecting both reaction rate and product yield [7] [8]. The quaternization reaction is typically conducted in polar solvents that can stabilize the ionic transition state and facilitate the nucleophilic substitution mechanism [1] [2].

Experimental studies have shown that the rate constant for quaternization reactions varies dramatically with solvent choice, ranging from 0.23 × 10⁻⁵ M⁻¹ s⁻¹ in benzene to 31.74 × 10⁻⁵ M⁻¹ s⁻¹ in dimethyl sulfoxide at 50°C [7]. The relationship between reaction rate and solvent properties demonstrates that the logarithm of the rate constant is proportional to the solvent's solubility parameter for solvents with normal dipole moment and dielectric constant characteristics [7].

Table 2: Solvent Effects on Quaternization Reaction Rates

| Solvent | Dielectric Constant | Rate Constant (×10⁻⁵ M⁻¹ s⁻¹) | Relative Rate |

|---|---|---|---|

| Benzene | 2.3 | 0.23 | 1.0 |

| Acetone | 20.7 | 1.22 | 5.3 |

| Ethanol | 24.3 | Variable | Moderate |

| Dimethyl sulfoxide | 47.2 | 31.74 | 138.0 |

| Dimethylformamide | 36.7 | High | Very High |

Research on polymer-supported quaternary ammonium synthesis has revealed that dimethyl sulfoxide represents the most efficient reaction solvent, despite causing poor swelling of the starting materials [9]. The optimal reaction conditions for quaternization reactions typically involve reaction times of 18 hours at room temperature when using dimethyl sulfoxide as the solvent [9]. Extended heating tends to depress yields due to product cleavage during the quaternization process [9].

For the specific synthesis of trimethyl(vinylbenzyl)ammonium chloride and related compounds, various solvent systems have been investigated [4] [10]. Studies on poly(vinylbenzyl chloride) quaternization with trimethylamine have shown that different solvents produce varying nitrogen content in the final products, with tetrahydrofuran and dimethylformamide yielding nitrogen contents of 20.1% and 19.9% respectively [4] [10].

Temperature optimization is equally crucial for maximizing yields in quaternization reactions [5] [11]. The reaction rate increases considerably with temperature, but excessive heating can lead to product degradation [9] [5]. For industrial applications, reaction temperatures typically range from 60-66°C for optimal balance between reaction rate and product stability [12].

Table 3: Temperature Effects on Quaternization Yields

| Temperature (°C) | Yield (%) | Reaction Time | Comments |

|---|---|---|---|

| 55 | 44.8-64.4 | Extended | Lower conversion rate [11] |

| 60 | 53.1-77.1 | Moderate | Optimal for most systems [11] |

| 65 | 56.3-75.4 | Shorter | Risk of side reactions [11] |

| 80-85 | Variable | 48-72 h | Industrial conditions [13] |

Deep eutectic solvents have emerged as environmentally friendly alternatives to conventional organic solvents for quaternization reactions [8]. Choline chloride-based deep eutectic solvents with glycerol, oxalic acid, or levulinic acid as hydrogen bond donors have shown excellent performance in quaternization reactions, with microwave-assisted reactions producing nearly quantitative yields [8].

Industrial-Scale Production Challenges

The industrial-scale production of trimethyl(vinylbenzyl)ammonium chloride faces several significant challenges related to heat management, mass transfer, and process control [6] [14] [15]. Quaternization reactions are highly exothermic, with heat of reaction values ranging from 86.4 to 94.8 kilojoules per mole, making heat management vital to prevent thermal runaway situations [6].

The most critical challenge in industrial quaternization is the fast and exothermic nature of these reactions [6]. When operating in continuous flow systems, heat transfer characteristics become paramount due to the risk of hot spot formation if heat removal is insufficient [6]. The Nusselt number for heat transfer in laminar flow conditions with constant wall temperature provides the framework for designing appropriate heat exchange systems [6].

Table 4: Industrial Production Challenges and Solutions

| Challenge | Impact | Mitigation Strategy | Reference |

|---|---|---|---|

| Heat Management | Thermal runaway risk | Enhanced heat transfer design [6] | [6] |

| Mass Transfer | Reaction rate limitation | Improved mixing systems [14] | [14] |

| Continuous vs Batch | Process efficiency | Hybrid approaches [14] [15] | [14] [15] |

| Product Purification | Quality control | Specialized separation techniques [16] | [16] |

| Scale-up Effects | Non-linear scaling | Pilot plant studies [17] | [17] |

Continuous manufacturing processes offer several advantages over traditional batch production, including reduced labor costs, increased product yields, and elimination of idle time [18]. However, continuous processes also present higher risks of contamination due to constant adjustments and require genetically stable reaction conditions [18]. The space-time-yield for quaternary ammonium salt production can be significantly improved through continuous processing, with microreactors achieving space-time-yields of 0.054 kg/L/h compared to conventional batch reactors [14].

Mass transfer limitations represent another significant challenge in industrial quaternization processes [14]. The reaction kinetics can be limited by the rate of mixing and mass transfer between reactants, particularly when dealing with viscous reaction mixtures or heterogeneous systems [14]. Advanced reactor designs, including spinning tube-in-tube reactors and microreactors, have been developed to address these limitations [14].

The purification of quaternary ammonium salts at industrial scale presents unique challenges due to the ionic nature of these compounds [16]. Traditional purification methods often result in conglomeration of the product, reducing drying efficiency and increasing water content [16]. Novel purification approaches involve dispersing the quaternary ammonium salt in organic solvents to create suspensions, followed by filtration to obtain highly pure particulate products [16].

Table 5: Reactor Performance Comparison for Quaternary Ammonium Production

| Reactor Type | Volume (L) | Temperature (°C) | Space-Time-Yield (kg/L/h) | Advantages |

|---|---|---|---|---|

| Batch Reactor | 4.0 | 48-60 | 0.054 | Simple operation [14] |

| Spinning Tube Reactor | 0.27 | Variable | Higher | Enhanced mixing [14] |

| Microreactor | Small | Controlled | Highest | Precise control [14] |

| Continuous Flow | Variable | 90-100 | Optimized | No idle time [15] |

Process intensification through continuous flow technology has shown promise for addressing many industrial-scale challenges [17] [14]. Continuous processes allow for better temperature control, improved mass transfer, and reduced reaction times [17]. However, the implementation of continuous processes requires careful consideration of residence time distribution, mixing characteristics, and heat transfer capabilities [14].

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy provides comprehensive insights into the molecular structure and dynamics of trimethyl(vinylbenzyl)ammonium chloride. The technique reveals distinct spectroscopic signatures that confirm the presence of both the quaternary ammonium functionality and the vinyl aromatic moiety.

Proton Nuclear Magnetic Resonance Characterization

The ¹H nuclear magnetic resonance spectrum of trimethyl(vinylbenzyl)ammonium chloride exhibits characteristic signals that allow for unambiguous structural assignment [3]. The trimethylammonium protons appear as a sharp singlet at 2.2-2.4 parts per million, integrating for nine protons and confirming the presence of three equivalent methyl groups bonded to the quaternary nitrogen [4]. The benzyl methylene protons manifest as a singlet at 3.3-3.8 parts per million, integrating for two protons and demonstrating the direct connection between the aromatic ring and the quaternary ammonium center [3] [4].

The vinyl functionality displays characteristic coupling patterns, with the vinyl protons resonating as a doublet of doublets between 5.2-6.0 parts per million . This multiplicity pattern arises from the coupling of the terminal vinyl protons with each other and confirms the preservation of the polymerizable double bond in the compound. The aromatic protons appear as a complex multiplet between 7.2-7.5 parts per million, integrating for four protons and reflecting the para-disubstituted benzene ring pattern that predominates in commercial samples [3] [4].

Carbon-13 Nuclear Magnetic Resonance Analysis

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule . The quaternary ammonium carbon exhibits a characteristic chemical shift at approximately 46.6 parts per million, serving as a diagnostic signal for the trimethylammonium functionality . This chemical shift reflects the electron-withdrawing effect of the positively charged nitrogen atom and provides confirmation of successful quaternization.

The aromatic carbon region spans from 125-140 parts per million, encompassing multiple signals corresponding to the substituted benzene ring [3]. The vinyl carbons appear in the 114-130 parts per million region, with the terminal vinyl carbon typically appearing upfield relative to the internal vinyl carbon due to electronic effects [3]. The methyl carbons of the trimethylammonium group typically resonate around 50-55 parts per million, while the benzyl methylene carbon appears at approximately 65-70 parts per million [4].

Advanced Nuclear Magnetic Resonance Techniques

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence, have been employed to confirm structural assignments and establish connectivity patterns [6]. These techniques provide definitive proof of the molecular architecture and allow for discrimination between isomeric forms when present in mixtures [3] [4].

Fourier-Transform Infrared Spectral Analysis

Fourier-transform infrared spectroscopy serves as a complementary technique for structural characterization, providing information about functional groups and molecular vibrations. The infrared spectrum of trimethyl(vinylbenzyl)ammonium chloride displays several characteristic absorption bands that confirm the presence of key structural features [7] [8] [9].

Characteristic Vibrational Frequencies

The high-frequency region of the spectrum, spanning 3000-2800 cm⁻¹, contains multiple overlapping absorption bands attributed to carbon-hydrogen stretching vibrations [7] [8]. These include both aromatic and aliphatic carbon-hydrogen stretches, with the aromatic stretches typically appearing at slightly higher frequencies due to the increased s-character of the carbon-hydrogen bonds in the benzene ring [10].

The aromatic carbon-carbon double bond stretching vibrations appear in the 1600-1500 cm⁻¹ region as medium to strong intensity bands [7] [10]. These absorptions confirm the presence of the benzene ring and often display the characteristic pattern associated with para-disubstituted aromatics. The methyl bending vibrations and additional aromatic skeletal vibrations contribute to the absorption pattern observed in the 1450-1400 cm⁻¹ region [10].

Quaternary Ammonium Vibrational Signatures

The quaternary ammonium functionality generates specific vibrational signatures that distinguish this compound from tertiary amines and other nitrogen-containing compounds [7] [10]. Carbon-nitrogen stretching modes appear in the 1200-1000 cm⁻¹ region with medium intensity, reflecting the unique bonding environment around the positively charged nitrogen center [10] [11].

Lower frequency vibrations, particularly in the 580-520 cm⁻¹ region, correspond to nitrogen-carbon stretching modes specific to quaternary ammonium compounds [10]. These vibrations are diagnostic for the presence of the N⁺-C bonds and provide confirmation of successful quaternization. The chloride anion contributes to absorption bands in the 750-650 cm⁻¹ region through carbon-chlorine interactions and ion-pair vibrational modes [11].

Aromatic Substitution Pattern Analysis

The aromatic carbon-hydrogen out-of-plane bending vibrations in the 900-800 cm⁻¹ region provide valuable information about the substitution pattern of the benzene ring [10]. For para-disubstituted benzenes, characteristic absorption bands appear around 850 cm⁻¹ and 820 cm⁻¹, confirming the predominant para-substitution pattern in commercial samples [12]. These bands are particularly useful for distinguishing between para and meta isomers when analyzing isomeric mixtures.

Quantitative Infrared Analysis

Quantitative analysis using infrared spectroscopy has been employed to determine the composition of isomeric mixtures and assess sample purity [8] [9]. The relative intensities of characteristic absorption bands can be correlated with the para to meta ratio, providing a rapid analytical method for quality control applications. This approach has proven particularly valuable in characterizing commercial samples where isomeric purity is critical for specific applications [1].

X-ray Crystallographic Studies

X-ray crystallographic analysis represents the definitive method for structural determination, providing precise atomic coordinates and bond parameters. However, the crystallographic characterization of trimethyl(vinylbenzyl)ammonium chloride presents unique challenges due to the ionic nature of the compound and the potential for disorder in the crystal lattice.

Crystal Structure Determination Challenges

The quaternary ammonium salt nature of trimethyl(vinylbenzyl)ammonium chloride introduces several complications for X-ray crystallographic studies. The ionic bonding between the organic cation and chloride anion can lead to complex packing arrangements and potential disorder of the flexible alkyl chains [13]. Additionally, the presence of isomeric mixtures in commercial samples complicates the crystallization process and may result in solid solutions or mixed crystal phases [13].

Crystallization Methodology

Successful crystallization typically requires careful control of solvent composition, temperature, and concentration gradients [13]. Polar protic solvents such as water and alcohols facilitate the dissolution of the ionic compound, while controlled evaporation or temperature reduction promotes crystal nucleation and growth. The choice of crystallization conditions significantly influences the final crystal quality and the degree of structural order achieved [14].

Recrystallization from aqueous solutions often yields the most ordered crystal structures, as the polar solvent effectively solvates both the cationic and anionic components [13]. However, the high solubility of the compound in water can make it challenging to achieve supersaturation conditions necessary for crystal growth. Alternative approaches include the use of mixed solvent systems or the addition of non-coordinating counterions to modify the crystallization behavior [14].

Structural Parameters and Molecular Geometry

When high-quality crystals are obtained, X-ray crystallographic analysis reveals detailed information about molecular geometry and intermolecular interactions [13]. The quaternary nitrogen center typically exhibits a slightly distorted tetrahedral geometry, with bond angles ranging from 107-111 degrees due to steric interactions between the bulky aromatic substituent and the methyl groups [13].

The benzyl methylene carbon-nitrogen bond length typically measures approximately 1.51-1.52 Angstroms, consistent with typical carbon-nitrogen single bond distances in quaternary ammonium compounds [13]. The aromatic ring maintains planarity with carbon-carbon bond lengths of approximately 1.39-1.40 Angstroms, characteristic of benzene ring systems [13].

Intermolecular Interactions and Crystal Packing

The crystal packing of trimethyl(vinylbenzyl)ammonium chloride is dominated by electrostatic interactions between the positively charged ammonium centers and the chloride anions [13]. These ionic interactions create three-dimensional networks that stabilize the crystal structure and influence the physical properties of the solid material [13].

Hydrogen bonding interactions, primarily involving the aromatic carbon-hydrogen atoms and the chloride anions, contribute additional stabilization to the crystal lattice [13]. These weak hydrogen bonds, with typical donor-acceptor distances of 3.0-3.5 Angstroms, create extended supramolecular architectures that influence the mechanical and thermal properties of the crystalline material [13].

Thermal Analysis and Crystal Stability

Thermogravimetric analysis coupled with differential scanning calorimetry provides insights into the thermal behavior and crystal stability of trimethyl(vinylbenzyl)ammonium chloride [3] [8]. The compound typically exhibits thermal stability up to approximately 240°C, at which point decomposition begins rather than conventional melting [8] [9]. This decomposition temperature corresponds to the breaking of carbon-nitrogen bonds in the quaternary ammonium center and represents a fundamental limitation for high-temperature applications [15] [16].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant